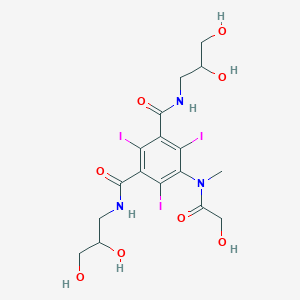

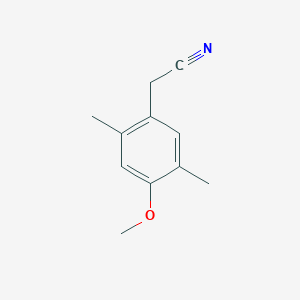

2,5-Dimethyl-4-methoxyphenylacetonitrile

Overview

Description

Synthesis Analysis

The synthesis of compounds structurally related to 2,5-Dimethyl-4-methoxyphenylacetonitrile often involves multi-step chemical processes. One method includes the selective mono-C-methylation of arylacetonitriles with dimethyl carbonate, which showcases high selectivity and yields for the methylation of arylacetic acid derivatives (Tundo et al., 2002). Another approach for the synthesis of similar compounds uses Schiff bases reduction routes, emphasizing the importance of molecular structure in determining synthesis pathways (Ajibade & Andrew, 2021).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. X-ray crystallography is a common tool used to determine the structure of compounds. For instance, the molecular structures of certain analogs were determined from single-crystal X-ray diffraction data, revealing details about their crystal systems and intermolecular interactions (Ganapathy et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2,5-Dimethyl-4-methoxyphenylacetonitrile often exhibit unique reactivity patterns. For example, the photochemical preparation of 2-dimethylaminophenylfurans, -pyrroles, and -thiophenes from related compounds underlines the role of photochemistry in synthesizing complex organic molecules (Guizzardi et al., 2000).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure significantly influence a compound's application potential. While specific studies on 2,5-Dimethyl-4-methoxyphenylacetonitrile's physical properties were not found, analogous compounds' analysis provides insights into how substituent groups and molecular geometry affect these properties.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and stability under different conditions, are key to determining a compound's suitability for particular applications. For example, the improvement of the synthesis method for a related compound, 4-hydroxy-3-methoxyphenylacetonitrile, through optimizing reaction conditions, highlights the importance of chemical property analysis in enhancing synthetic efficiency (Lai Yi-tian, 2012).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2,5-Dimethyl-4-methoxyphenylacetonitrile is involved in the synthesis of various heterocyclic compounds. For example, it has been used in the photochemical preparation of 2-dimethylaminophenyl heterocycles, such as furans, pyrroles, and thiophenes, through photolysis in the presence of heterocyclic methyl derivatives. This process showcases high regio- and chemoselectivity, indicating the compound's utility in synthesizing targeted molecular structures with potential applications in materials science and pharmaceuticals (Guizzardi et al., 2000).

Antimicrobial Activities

In medicinal chemistry, derivatives of 2,5-dimethyl-4-methoxyphenylacetonitrile have been synthesized and tested for their antimicrobial properties. Research into chromeno[2,3-b]pyridine derivatives and [1,2,4]triazolo[1,5-a]quinoline derivatives starting from compounds related to 2,5-dimethyl-4-methoxyphenylacetonitrile has shown promising antibacterial and antifungal activities. These findings underscore the potential of this compound as a precursor in developing new antimicrobial agents, which is crucial for addressing the global challenge of antibiotic resistance (Ghoneim et al., 2014).

Electrosynthesis Applications

The compound is also significant in the field of electrosynthesis. For example, electrolysis of related compounds in acetonitrile can yield products like 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile, demonstrating the compound's relevance in synthetic organic chemistry. This process allows for the creation of complex molecules through electrical energy, representing an environmentally friendly alternative to traditional chemical syntheses (Batanero et al., 2002).

Mono-C-Methylation Selectivity

The compound's derivatives have been studied for their high selectivity in mono-C-methylation processes. This selectivity is critical for developing synthetic methodologies that require precise modification of organic molecules, highlighting the compound's utility in organic synthesis and drug development (Tundo et al., 2002).

properties

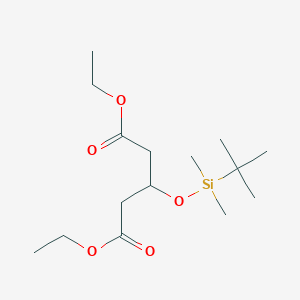

IUPAC Name |

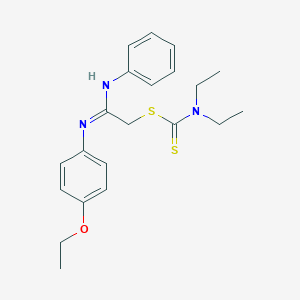

2-(4-methoxy-2,5-dimethylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-7-11(13-3)9(2)6-10(8)4-5-12/h6-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKNQRIEXCGMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344183 | |

| Record name | 2,5-Dimethyl-4-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-4-methoxyphenylacetonitrile | |

CAS RN |

105909-12-4 | |

| Record name | 2,5-Dimethyl-4-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)

![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester](/img/structure/B26737.png)